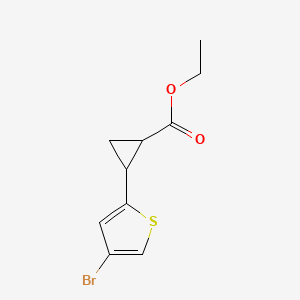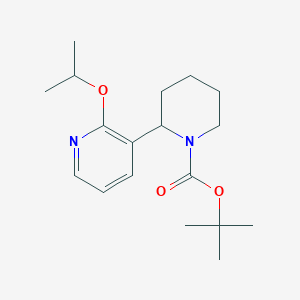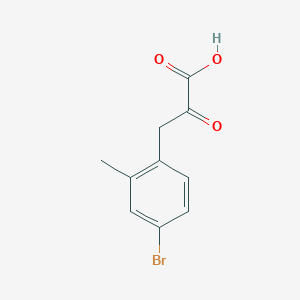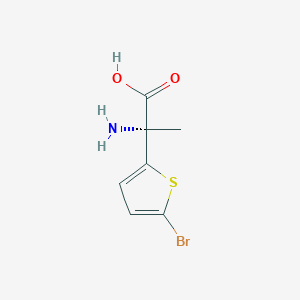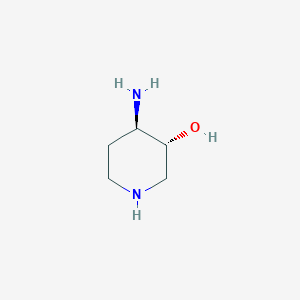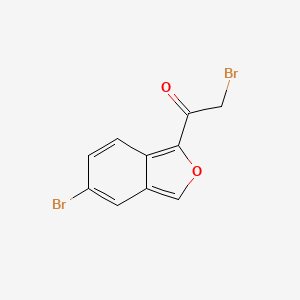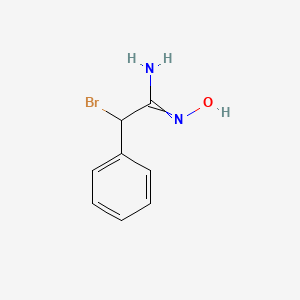![molecular formula C60H35BrF24NO3- B11822486 [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[138002,1103,8018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide typically involves multiple steps, including the formation of the spirocyclic core, the introduction of trifluoromethyl groups, and the final bromination step. Each step requires specific reaction conditions, such as temperature control, choice of solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl groups.
Reduction: Reduction reactions may target the spirocyclic core or the trifluoromethyl groups.
Substitution: The bromide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, particularly due to its multiple functional groups and potential interactions with biological targets.
Medicine
Medicinal applications could include its use as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity, while the spirocyclic core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;chloride
- [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;iodide
Uniqueness
The uniqueness of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C60H35BrF24NO3- |
|---|---|
Molecular Weight |
1353.8 g/mol |
IUPAC Name |
[5-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide |
InChI |
InChI=1S/C60H35F24NO3.BrH/c61-53(62,63)34-11-30(12-35(19-34)54(64,65)66)51(86,31-13-36(55(67,68)69)20-37(14-31)56(70,71)72)42-23-44-46(50(25-42)7-9-88-10-8-50)24-47(45-27-85-26-29-6-5-28-3-1-2-4-43(28)48(29)49(44)45)52(87,32-15-38(57(73,74)75)21-39(16-32)58(76,77)78)33-17-40(59(79,80)81)22-41(18-33)60(82,83)84;/h1-6,11-23,26-27,86-87H,7-10,24-25H2;1H/p-1 |
InChI Key |
UXOVSZLLOCAQBM-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCC12CC(=CC3=C2CC(=C4C3=C5C(=CN=C4)C=CC6=CC=CC=C65)C(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)(C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C(C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



